molecular formula C10H9N3O3 B2729212 N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034441-58-0

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2729212
CAS RN: 2034441-58-0
M. Wt: 219.2
InChI Key: YQOQIMGLEWMBAG-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that belongs to the class of furanic oxygenates . Furanic oxygenates are a well-known class of lignocellulosic biomass-derived platform molecules . They are versatile building blocks that can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as “N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections. The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds .

Antimicrobial Medicines

The compound is being studied for its potential use in antimicrobial medicines . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Synthesis of Useful Amines from Biomass-Based Furan Compounds

The compound can be used in the efficient synthesis of useful amines from biomass-based furan compounds . This process involves reductive amination or hydrogen-borrowing amination mechanisms .

Catalyst in Chemical Reactions

“N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide” can act as a catalyst in chemical reactions . For example, it was used in the amination of HDO with dimethylamine to produce N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA) in a fixed-bed reactor .

Development of More Efficient and Stable Heterogeneous Catalysts

The compound is being studied for its potential use in the development of more efficient and stable heterogeneous catalysts . The structure–activity relationship is of particular interest in this research .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name

N-(furan-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9-4-8(12-6-13-9)10(15)11-5-7-2-1-3-16-7/h1-4,6H,5H2,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOQIMGLEWMBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide

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